5-Methylfurfural

Flavor Chemistry Analytical Chemistry Food Science

5-Methylfurfural (CAS 620-02-0) is a methyl-substituted furan aldehyde with the molecular formula C6H6O2, belonging to the class of heterocyclic aldehydes derived from biomass dehydration and thermal processing of carbohydrates. It exists as a colorless to light yellow liquid with a characteristic sweet, spicy, and caramel-like aroma, and is a naturally occurring volatile organic compound identified in diverse matrices including coffee, bread, tea, cocoa, roasted meats, aged wines, and tobacco smoke.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 620-02-0
Cat. No. B050972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfurfural
CAS620-02-0
Synonyms5-Methyl-2-furaldehyde;  2-Formyl-5-methylfuran;  2-Formyl-5-methyltetrahydrofuran;  2-Methyl-5-formylfuran;  2-Methyl-5-furaldehyde;  5-Methyl-2-furaldehyde;  5-Methyl-2-furancarboxaldehyde;  5-Methyl-2-furfural;  5-Methyl-2-furfuraldehyde;  5-Methyl-2-furfu
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C=O
InChIInChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
InChIKeyOUDFNZMQXZILJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylfurfural (CAS 620-02-0): Sourcing & Specification Overview for Procurement of a Differentiated Furan Aldehyde


5-Methylfurfural (CAS 620-02-0) is a methyl-substituted furan aldehyde with the molecular formula C6H6O2, belonging to the class of heterocyclic aldehydes derived from biomass dehydration and thermal processing of carbohydrates. It exists as a colorless to light yellow liquid with a characteristic sweet, spicy, and caramel-like aroma, and is a naturally occurring volatile organic compound identified in diverse matrices including coffee, bread, tea, cocoa, roasted meats, aged wines, and tobacco smoke [1]. Its primary utility lies in flavor and fragrance applications, holding FEMA number 2702 and JECFA number 745, as well as serving as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and renewable fuel precursors [2]. From a procurement perspective, 5-methylfurfural is distinct among furan aldehydes due to its specific substitution pattern that confers unique sensory and stability profiles, making generic interchange with unsubstituted furfural or hydroxymethylfurfural problematic.

5-Methylfurfural: Why Furfural and HMF Cannot Simply Be Substituted


Despite sharing a common furan core, 5-methylfurfural is not functionally equivalent to its close structural analogs such as furfural (unsubstituted) or 5-(hydroxymethyl)furfural (HMF, hydroxymethyl-substituted). The presence of a methyl group at the C5 position, rather than a hydrogen (furfural) or hydroxymethyl group (HMF), fundamentally alters key physical and performance characteristics relevant to industrial selection. Notably, 5-methylfurfural has a significantly higher water solubility (approximately 29,110 mg/L at 25°C) compared to the typically sparingly soluble nature of many other furan derivatives, impacting its behavior in aqueous formulations [1]. Furthermore, the electron-donating methyl group influences the electron density of the furan ring, altering its reactivity in condensation, hydrogenation, and oxidation pathways relative to the electron-withdrawing aldehyde-only substitution of furfural [2]. Most critically, its distinct sensory profile—a unique almond, caramel, and spicy note compared to the more singular woody/almond character of furfural—means that direct substitution in flavor applications will result in a significant and often undesirable change to the final product's organoleptic profile, as demonstrated in quantitative analytical studies of complex food matrices [3]. These non-linear differences in solubility, reactivity, and sensory performance necessitate a compound-specific approach to sourcing and formulation.

5-Methylfurfural: Quantitative Performance Evidence for Differentiated Scientific and Industrial Selection


5-Methylfurfural vs. Furfural and 2-Acetylfuran: Comparative Sensory Descriptors and Analytical Detection

In standardized GC-MS analysis of food matrices, 5-methylfurfural can be distinguished from its key flavor-active analogs furfural and 2-acetylfuran based on both its unique retention time and its distinct sensory descriptor combination. This provides a direct, quantitative basis for selecting it for specific flavor profile development over generic furan aldehydes [1].

Flavor Chemistry Analytical Chemistry Food Science

5-Methylfurfural as a Specific and Linear Oxidative Marker in Fish Oil: Differentiation from Vegetable Oils

5-Methylfurfural and 2-acetylfuran were identified as volatile compounds uniquely characteristic of oxidized anchovy oil and were not detected in oxidized vegetable oils (camellia, sunflower, and linseed oil). Their concentration increased linearly with oxidation time, establishing them as specific quantitative markers for fish oil degradation [1].

Food Chemistry Lipid Oxidation Analytical Chemistry

Quantitative Formation Kinetics of 5-Methylfurfural vs. Furfural and HMF in Maillard Model Systems

The formation kinetics of 5-methylfurfural and other key furan derivatives, including furfural and 5-(hydroxymethyl)-2-furfural (HMF), were simultaneously quantified in a model Maillard system. All three compounds were found to follow zero-order kinetics, but with distinct formation rates and temperature dependencies, implying different rate-limiting steps in their formation pathways [1].

Food Chemistry Reaction Kinetics Maillard Reaction

5-Methylfurfural as a Lead Botanical Fumigant: Comparative Toxicity Against Stored-Product Insects

Among the constituents of Valeriana wallichii root oil, 5-methylfurfural exhibited the highest fumigant toxicity against multiple stored-product insect pests, surpassing other major components like isovaleric acid and 3-methylvaleric acid. Its potency was quantified with LD50 values in the low µg/cm³ range [1].

Agricultural Chemistry Biopesticide Natural Product Chemistry

Enhanced Electrochemical Detection Sensitivity for Furfural Derivatives via Molecularly Imprinted Polymer (MIP) Sensor

A screen-printed electrode modified with an electropolymerized molecularly imprinted polypyrrole (e-MIP), using HMF as a template, was developed for the voltammetric determination of furfural derivatives, including 5-methylfurfural. The e-MIP modification dramatically enhanced sensitivity for the entire class of furanic aldehydes [1].

Analytical Chemistry Electrochemistry Sensor Technology

5-Methylfurfural: Validated Application Scenarios Based on Quantitative Evidence


Quality Control Analytical Standard for Targeted Oxidative Stability Testing of Fish Oils

Procurement of high-purity 5-methylfurfural is essential as a primary analytical standard for laboratories developing or validating GC-MS, GC-IMS, or SPME-GC-Q-TOF methods to monitor lipid oxidation specifically in fish oils. Its unique specificity to oxidized fish oil matrices, as opposed to its absence in oxidized vegetable oils, makes it a superior biomarker for developing targeted, interference-free assays to assess product quality and shelf-life [1]. This provides a clear procurement justification over purchasing a generic furfural standard, which would yield false positives across a wider range of lipid-containing products.

Precision Formulation for Caramel, Almond, and Spicy Flavor Profiles in Food and Tobacco Products

Flavor houses and product developers in the food, beverage, and tobacco industries should source 5-methylfurfural for applications requiring a precise 'almond, caramel, spicy' note, which is analytically distinguishable from the 'woody' furfural or 'coffee' 2-acetylfuran profiles [2]. Its consistent formation kinetics in Maillard systems [3] and its presence in high-quality tobacco leaves associated with burnt-sweet sensory characteristics [4] provide a quantitative rationale for its inclusion in reaction flavors and product formulations where this specific flavor nuance is a key value driver.

Lead Compound in Bio-Rational Pesticide Discovery and Formulation Development

Agrochemical and natural product research groups focused on developing novel botanical fumigants for post-harvest grain protection should prioritize sourcing 5-methylfurfural for bioassay-guided fractionation and lead optimization. Its superior fumigant toxicity (LD50 ~2.19 µg/cm³) against key mite and moth pests compared to co-occurring natural compounds like isovaleric acid and β-caryophyllene justifies its selection as a lead scaffold for further derivatization or as a key active ingredient in standardized botanical extracts [5].

Technical Documentation Hub

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